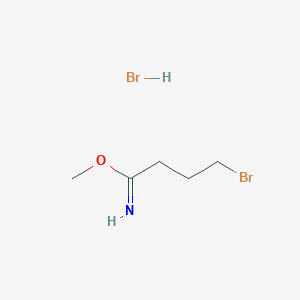
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4(3H)-quinazolinone, which serves as the core structure.
Substitution: The 3-(3,4-dichlorophenyl) group is introduced through nucleophilic aromatic substitution reactions. This step involves the reaction of 3,4-dichlorophenylamine with the chlorinated quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the chloro substituents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, typically under reflux conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified substituents, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4(3H)-quinazolinone: The core structure without the chloro and dichlorophenyl substituents.
3-(3,4-Dichlorophenyl)-2-methylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the 3-(3,4-dichlorophenyl) substituent.
Uniqueness
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both chloro and dichlorophenyl substituents, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
62820-70-6 |
|---|---|
Fórmula molecular |
C15H9Cl3N2O |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
7-chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-19-14-6-9(16)2-4-11(14)15(21)20(8)10-3-5-12(17)13(18)7-10/h2-7H,1H3 |
Clave InChI |
PTOHWQCUHARJGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)



![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)


![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
